5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidin-4-one scaffold, a bicyclic system with nitrogen-rich heterocycles.
- A 2-(azepan-1-yl)-2-oxoethyl chain at the 5-position, featuring a seven-membered azepane ring linked via an acetyl group.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15-8-7-9-18(16(15)2)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-10-5-3-4-6-11-24/h7-9,12,14H,3-6,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRNEZBVJNIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3,5-dimethylpyrazole with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The azepane ring is introduced through a nucleophilic substitution reaction, where the appropriate azepane derivative reacts with the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression .
Comparison with Similar Compounds
Core Structure Variations
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones
- Example: 6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Key difference: Fusion of a thiazole ring to the pyrazolo-pyrimidinone core. However, the target compound’s azepane side chain may improve solubility compared to thiazolo derivatives .
Pyrrolo[2,3-d]pyrimidinones
- Example: 5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-pyrrolo[2,3-d]pyrimidin-4-one () Key difference: Replacement of the pyrazole ring with a pyrrole moiety. Impact: Pyrrolo-pyrimidinones exhibit distinct hydrogen-bonding patterns, which may reduce off-target effects compared to pyrazolo analogs. The azepane chain in the target compound could confer longer metabolic half-life due to increased lipophilicity .
Substituent Variations
Aryl Group Modifications
- Example: 1-(3,5-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one () Key difference: 3,5-dimethylphenyl vs. 2,3-dimethylphenyl substitution.
Side Chain Variations
Pharmacological and Physicochemical Properties
- Key Observations :
- The azepane side chain in the target compound significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Thiazolo-fused analogs exhibit higher melting points, suggesting greater crystallinity and stability .
Biological Activity
The compound 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation.
Case Study Findings
- In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines:
- Non-Small Cell Lung Cancer (NSCLC) : GI50 values ranged from 0.04 μM to 11.4 μM , indicating strong antiproliferative activity.
- Renal Cancer Cells : Similar potency was observed, suggesting a broad spectrum of anticancer activity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown activity against various bacterial strains.
Key Results
- A derivative was tested against:
- E. coli
- S. aureus
- Klebsiella pneumoniae
The results indicated promising antimicrobial effects comparable to established antibiotics.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of CDKs : Leads to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Pathways : Inhibits the expression of inflammatory cytokines.
- Antimicrobial Effects : Interferes with bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related pyrazole derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer | Similar scaffold |
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Known for antimicrobial properties |
| Pyrimidino[4,5-d][1,3]oxazine | Anti-inflammatory | Exhibits analgesic effects |
Uniqueness
This compound is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
